2-(biphenyl-4-yloxy)-N'-[(E)-(2-chlorophenyl)methylidene]propanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(biphenyl-4-yloxy)-N’-[(E)-(2-chlorophenyl)methylidene]propanehydrazide is a complex organic compound that features a biphenyl group, a chlorophenyl group, and a hydrazide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(biphenyl-4-yloxy)-N’-[(E)-(2-chlorophenyl)methylidene]propanehydrazide typically involves the reaction of biphenyl-4-yloxypropanehydrazide with 2-chlorobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and may require a catalyst to proceed efficiently .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(biphenyl-4-yloxy)-N’-[(E)-(2-chlorophenyl)methylidene]propanehydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of appropriate solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing groups, while reduction may yield more hydrogenated derivatives.
Scientific Research Applications
2-(biphenyl-4-yloxy)-N’-[(E)-(2-chlorophenyl)methylidene]propanehydrazide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may have potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the context of its interactions with biological targets.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(biphenyl-4-yloxy)-N’-[(E)-(2-chlorophenyl)methylidene]propanehydrazide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(biphenyl-4-yloxy)ethanol
- 1,3-bis([1,1’-biphenyl]-4-yloxy)-2-propanol
- 2-([1,1’-biphenyl]-4-yloxy)methyl]oxirane
Uniqueness
2-(biphenyl-4-yloxy)-N’-[(E)-(2-chlorophenyl)methylidene]propanehydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H19ClN2O2 |
---|---|
Molecular Weight |
378.8 g/mol |
IUPAC Name |
N-[(E)-(2-chlorophenyl)methylideneamino]-2-(4-phenylphenoxy)propanamide |
InChI |
InChI=1S/C22H19ClN2O2/c1-16(22(26)25-24-15-19-9-5-6-10-21(19)23)27-20-13-11-18(12-14-20)17-7-3-2-4-8-17/h2-16H,1H3,(H,25,26)/b24-15+ |
InChI Key |
GQIDFVUUOUEDQL-BUVRLJJBSA-N |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=CC=CC=C1Cl)OC2=CC=C(C=C2)C3=CC=CC=C3 |
Canonical SMILES |
CC(C(=O)NN=CC1=CC=CC=C1Cl)OC2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.